Cas no 54887-23-9 (2-butylbenzoic acid)
2-butylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-butyl-
- 2-butylbenzoic acid
- AKOS023429894
- Benzoic acid, butyl-
- 54887-23-9
- butyl benzoic acid
- butylbenzoic acid
- SCHEMBL165530
- Benzoicacid, butyl-
- 31627-70-0
- 2-n-Butylbenzoic acid
- DTXSID00185508
- EN300-159730
- SMNNDVUKAKPGDD-UHFFFAOYSA-N
-
- Inchi: 1S/C11H14O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)
- InChI Key: SMNNDVUKAKPGDD-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1CCCC)=O
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
2-butylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-159730-0.05g |
2-butylbenzoic acid |
54887-23-9 | 0.05g |
$612.0 | 2023-02-14 | ||
| Enamine | EN300-159730-0.1g |
2-butylbenzoic acid |
54887-23-9 | 0.1g |
$640.0 | 2023-02-14 | ||
| Enamine | EN300-159730-0.25g |
2-butylbenzoic acid |
54887-23-9 | 0.25g |
$670.0 | 2023-02-14 | ||
| Enamine | EN300-159730-0.5g |
2-butylbenzoic acid |
54887-23-9 | 0.5g |
$699.0 | 2023-02-14 | ||
| Enamine | EN300-159730-1.0g |
2-butylbenzoic acid |
54887-23-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-159730-2.5g |
2-butylbenzoic acid |
54887-23-9 | 2.5g |
$1428.0 | 2023-02-14 | ||
| Enamine | EN300-159730-5.0g |
2-butylbenzoic acid |
54887-23-9 | 5.0g |
$2110.0 | 2023-02-14 | ||
| Enamine | EN300-159730-10.0g |
2-butylbenzoic acid |
54887-23-9 | 10.0g |
$3130.0 | 2023-02-14 | ||
| Enamine | EN300-159730-50mg |
2-butylbenzoic acid |
54887-23-9 | 50mg |
$707.0 | 2023-09-23 | ||
| Enamine | EN300-159730-100mg |
2-butylbenzoic acid |
54887-23-9 | 100mg |
$741.0 | 2023-09-23 |
2-butylbenzoic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-butylbenzoic acid
2-Butylbenzoic Acid (CAS No. 54887-23-9): An Overview of Its Properties, Applications, and Recent Research
2-Butylbenzoic acid (CAS No. 54887-23-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which consists of a benzoic acid moiety substituted with a butyl group at the 2-position. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.
The molecular formula of 2-butylbenzoic acid is C11H14O2, and its molecular weight is approximately 186.22 g/mol. The compound is a white crystalline solid at room temperature and exhibits good solubility in organic solvents such as ethanol and acetone. These properties make it suitable for use in a wide range of applications, from pharmaceutical synthesis to the development of advanced materials.
In the pharmaceutical industry, 2-butylbenzoic acid has been explored for its potential as an intermediate in the synthesis of various drugs. Its carboxylic acid functionality can be readily modified through esterification, amide formation, and other chemical reactions, enabling the creation of diverse derivatives with tailored biological activities. Recent studies have highlighted its role in the development of anti-inflammatory agents and potential therapeutic candidates for neurodegenerative diseases.
A notable example of the application of 2-butylbenzoic acid in drug discovery is its use as a building block for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used to treat pain, fever, and inflammation, and the ability to modify the structure of 2-butylbenzoic acid allows researchers to fine-tune the pharmacological properties of these compounds. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-butylbenzoic acid-derived NSAIDs with improved potency and reduced side effects compared to existing drugs.
Beyond pharmaceuticals, 2-butylbenzoic acid has also found applications in materials science. Its ability to form stable complexes with metal ions makes it useful in the preparation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study published in Chemistry of Materials demonstrated the synthesis of a MOF based on 2-butylbenzoic acid, which exhibited high surface area and excellent gas adsorption properties.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Research on the biodegradability and ecotoxicity of 2-butylbenzoic acid has shown that it can be effectively degraded by microorganisms under aerobic conditions. This property makes it a more environmentally friendly alternative to some other organic acids used in industrial processes. A study published in Environmental Science & Technology provided insights into the biodegradation pathways of 2-butylbenzoic acid, highlighting its potential for use in green chemistry initiatives.
In conclusion, 2-butylbenzoic acid (CAS No. 54887-23-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in pharmaceutical synthesis, materials science, and environmental applications. Ongoing research continues to uncover new uses and optimize existing applications, further solidifying its importance in modern chemistry.
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